

Ombuin: A Comprehensive Technical Overview of its Chemical Structure and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ombuin (3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one), an O-methylated flavonol, is a naturally occurring flavonoid with demonstrated biological activities. As a derivative of quercetin, it has garnered interest within the scientific community for its potential therapeutic applications, including anti-inflammatory and neuroprotective effects. This technical guide provides an in-depth analysis of the chemical structure of **Ombuin**, supported by quantitative physicochemical and spectral data. Furthermore, it details its known interactions with cellular signaling pathways and provides an overview of the experimental methodologies used for its characterization.

Chemical Structure and Identification

Ombuin is systematically named 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one.[1][2][3][4][5] It is structurally a derivative of quercetin, with methyl groups substituted at the 4' and 7 hydroxyl positions.[1][3]

Structural Identifiers

A comprehensive list of chemical identifiers for **Ombuin** is provided in the table below to facilitate its unambiguous identification in research and databases.



Identifier	Value
IUPAC Name	3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one[1][6][7]
Systematic IUPAC Name	3,5-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one[1][3][4]
CAS Number	529-40-8[1][2][6]
Molecular Formula	C17H14O7[1][2][3][6][7]
SMILES	COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C =C3O2)OC)O)O)O[1][2][5]
InChI	InChI=1S/C17H14O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-12(23-2)10(18)5-8/h3-7,18-19,21H,1-2H3[1][2][5][6][7]
InChlKey	BWORNNDZQGOKBY-UHFFFAOYSA-N[1][2] [5][6][7]

Physicochemical and Spectral Data

The following tables summarize the key physicochemical and spectral properties of **Ombuin**, crucial for its handling, characterization, and experimental use.

Physicochemical Properties

Property	Value	Source
Molar Mass	330.29 g/mol	[1][3][7]
Melting Point	231-232 °C	[2]
Solubility	Soluble in DMSO; Slightly soluble in Chloroform and Methanol	[2][6]
XLogP3	2.2	[1]
Appearance	Yellow powder	[2]



Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the structural elucidation of **Ombuin**.

¹H-NMR (DMSO-d₆, 600 MHz): The proton NMR spectrum of **Ombuin** reveals distinct signals corresponding to its aromatic protons and hydroxyl groups. The presence of six significant proton signals has been reported.[8]

¹³C-NMR (Bruker HX-90): The carbon-13 NMR spectrum provides detailed information about the carbon skeleton of the molecule.[1]

Mass spectrometry data confirms the molecular weight and fragmentation pattern of **Ombuin**.

MS Type	Precursor [M-H] ⁻ (m/z)	Key Fragments (m/z)
MS ²	329.06658	314.04309, 299.01959, 271.02499, 255.02873

Data sourced from PubChem CID 5320287.[1]

The IR spectrum of flavonoids like **Ombuin** is characterized by absorption bands corresponding to its various functional groups. Key vibrational bands include those for hydroxyl (-OH) stretching, carbonyl (C=O) stretching, and aromatic C-C stretching.

Biological Activity and Signaling Pathways

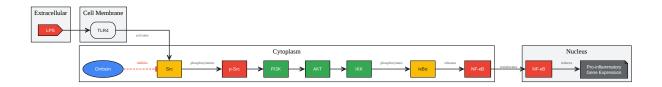
Ombuin has been shown to exhibit significant biological effects, particularly in the context of neuroinflammation.

Anti-Neuroinflammatory Activity

Recent studies have demonstrated that **Ombuin** exerts potent anti-neuroinflammatory effects in lipopolysaccharide (LPS)-stimulated BV-2 microglia.[4][5] It significantly reduces the production of pro-inflammatory mediators including nitric oxide (NO), interleukin-6 (IL-6), tumor necrosis factor- α (TNF- α), IL-1 β , and reactive oxygen species (ROS).[4][5]



The underlying mechanism of this activity involves the direct targeting of the Src tyrosine kinase.[4][5] **Ombuin** binds to Src, inhibiting its phosphorylation. This, in turn, suppresses the downstream PI3K-AKT and NF-kB signaling pathways, which are critical in the inflammatory response.[4][5]



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Figure 1: **Ombuin**'s inhibition of the Src-mediated PI3K-AKT/NF-κB pathway.

PPAR Agonism

A glycoside derivative, **Ombuin**-3-O- β -D-glucopyranoside, has been identified as a dual agonist for peroxisome proliferator-activated receptors (PPARs) α and δ/β .[9] This activity suggests a potential role for **Ombuin** derivatives in regulating lipid metabolism.[9]

Experimental Protocols

The characterization and activity assessment of **Ombuin** employ a range of standard and advanced laboratory techniques.

Isolation and Purification

Ombuin can be isolated from various plant sources, such as Chromolaena tacotana. A general protocol involves:

• Extraction: Plant material is extracted with a suitable solvent, such as methanol.



- Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a solvent gradient (e.g., Chloroform:Methanol).
- Purification: Fractions containing Ombuin are further purified, often by recrystallization, to yield the pure compound. Purity is typically assessed by HPLC (>98%).[2][7]

Structural Characterization

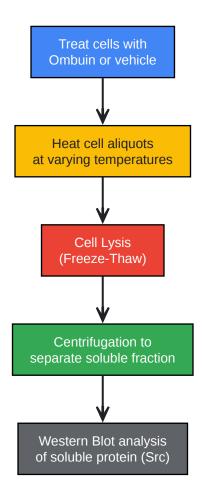
- NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300-600 MHz).[2] Data analysis involves the interpretation of chemical shifts, coupling constants, and 2D correlation spectra (e.g., HSQC, HMBC) to confirm the molecular structure.
- Mass Spectrometry: Analysis is often performed using Liquid Chromatography-Mass
 Spectrometry (LC-MS/MS) with an electrospray ionization (ESI) source in negative ion mode.
 [10][11] This provides the accurate mass of the deprotonated molecule and its fragmentation pattern upon collision-induced dissociation, which is compared with databases and known standards for confirmation.

In Vitro Biological Assays

- Cell Culture: BV-2 microglial cells are cultured in appropriate media.
- Treatment: Cells are pre-treated with various concentrations of Ombuin for 1 hour, followed by stimulation with LPS (1 μg/mL) for 24 hours.
- MTT Incubation: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.
- Solubilization: The resulting formazan crystals are dissolved in DMSO.
- Measurement: The optical density is measured at 570 nm using a microplate reader to determine cell viability.[4]
- Sample Collection: The supernatant from the treated cell cultures is collected.
- Griess Reaction: The supernatant is incubated with Griess reagent in the dark at 37°C for 15 minutes.



- Measurement: The absorbance at 450 nm is measured, and the NO concentration is calculated against a standard curve.[4]
- Cell Treatment: Cells are treated with **Ombuin** (e.g., 50 μM) for 4 hours.
- Heating: Aliquots of the cell suspension are heated at a range of temperatures (e.g., 37 to 62
 °C) for 3 minutes, followed by cooling.
- Protein Extraction: Cells are lysed by freeze-thaw cycles.
- Analysis: The soluble protein fraction is analyzed by Western blot to detect the target protein (Src), assessing its thermal stability in the presence of Ombuin.[4]



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Figure 2: General workflow for the Cellular Thermal Shift Assay (CETSA).



Conclusion

Ombuin is a well-characterized flavonoid with a defined chemical structure and promising biological activities. Its anti-neuroinflammatory properties, mediated through the inhibition of the Src/PI3K-AKT/NF-κB signaling pathway, make it a compound of significant interest for further investigation in the context of neurodegenerative and inflammatory diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of **Ombuin**'s therapeutic potential.

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